tert-butyl N-(2-hydroxycycloheptyl)carbamate
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Overview
Description
tert-Butyl N-(2-hydroxycycloheptyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a hydroxycycloheptyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxycycloheptyl)carbamate typically involves the reaction of 2-hydroxycycloheptylamine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxycycloheptyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a leaving group.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxycycloheptyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: Its stability and ease of removal make it an ideal candidate for protecting functional groups in pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and polymers. It acts as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxycycloheptyl)carbamate involves the formation of stable carbamate bonds with amine groups. This interaction protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl N-(2-hydroxycycloheptyl)carbamate has a seven-membered ring, which provides different steric and electronic properties compared to the six-membered ring in tert-butyl N-(4-hydroxycyclohexyl)carbamate .
- The presence of two hydroxy groups in tert-butyl N-(2,3-dihydroxypropyl)carbamate makes it more reactive and suitable for different applications .
- tert-Butyl carbamate is a simpler compound with a single carbamate group, making it less versatile but easier to handle in certain reactions .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycycloheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVLUNMZSAJYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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